molecular formula C16H22O B11874096 (-)-5-Cyclohexyl-1-indanmethanol CAS No. 38032-73-4

(-)-5-Cyclohexyl-1-indanmethanol

Cat. No.: B11874096
CAS No.: 38032-73-4
M. Wt: 230.34 g/mol
InChI Key: SSDXQJLLPQJSSU-UHFFFAOYSA-N
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Description

(-)-5-Cyclohexyl-1-indanmethanol is a chiral alcohol of interest in synthetic organic and medicinal chemistry research. This compound features an indane core structure substituted with a cyclohexyl group and a hydroxymethyl group, presenting researchers with a stereodefined, polycyclic scaffold. The specific stereochemistry of the (-)-enantiomer makes it a valuable chiral building block or intermediate for the asymmetric synthesis of more complex molecules . While direct applications for this specific enantiomer are not fully detailed in the literature, structurally related compounds, such as those based on the indan motif, are frequently explored in fragrance research for their unique olfactory properties . Furthermore, research into other cyclohexyl-containing synthetic molecules has demonstrated their potential as biologically active compounds in various areas, such as the development of novel therapeutics . The primary value of this compound lies in its potential to be used as a key intermediate in a research setting. It can be utilized to develop new chemical entities or to study structure-activity relationships (SAR) within a class of compounds. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet (SDS) and handle it according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38032-73-4

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

(5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol

InChI

InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2

InChI Key

SSDXQJLLPQJSSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO

Origin of Product

United States

Stereochemical Investigations of 5 Cyclohexyl 1 Indanmethanol

Chiral Resolution Techniques for Enantiomeric Separation and Purification

The separation of the racemic mixture of 5-cyclohexyl-1-indanmethanol into its individual enantiomers is a crucial step in obtaining the optically pure (-)-5-Cyclohexyl-1-indanmethanol. This process, known as chiral resolution, can be accomplished through various methods, including classical techniques like diastereomeric salt formation and more advanced chromatographic approaches.

Diastereomeric Salt Formation and Crystallization

A widely employed method for resolving racemic alcohols is through their conversion into a mixture of diastereomeric esters. This involves reacting the racemic alcohol with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic 5-cyclohexyl-1-indanmethanol, a common approach involves esterification with a chiral resolving agent such as (R)-(-)-Mandelic acid or (+)-Tartaric acid. The resulting diastereomeric esters, (R)-mandelate of (R)-5-cyclohexyl-1-indanmethanol and (R)-mandelate of (S)-5-cyclohexyl-1-indanmethanol, can then be separated based on their differential solubility in a suitable solvent system. Subsequent hydrolysis of the separated diastereomeric esters yields the individual enantiomers of 5-cyclohexyl-1-indanmethanol. The efficiency of this separation is highly dependent on the choice of resolving agent and the crystallization conditions.

Table 1: Common Chiral Resolving Agents for Alcohols

Resolving AgentChemical Class
(R)-(-)-Mandelic acidChiral Carboxylic Acid
(S)-(+)-Mandelic acidChiral Carboxylic Acid
(+)-Tartaric acidChiral Dicarboxylic Acid
(-)-Tartaric acidChiral Dicarboxylic Acid
(+)-Camphor-10-sulfonic acidChiral Sulfonic Acid

Advanced Chromatographic Enantioseparation Methodologies

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) offers a powerful and versatile alternative for the analytical and preparative separation of enantiomers. researchgate.netcsfarmacie.czmdpi.comnih.gov This technique relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, their separation.

For the enantioseparation of 5-cyclohexyl-1-indanmethanol, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. mdpi.comnih.gov The choice of the specific CSP and the mobile phase composition are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.

Table 2: Examples of Chiral Stationary Phases for HPLC

Chiral Stationary PhaseTypeCommon Applications
Cellulose tris(3,5-dimethylphenylcarbamate)Polysaccharide-basedBroad range of chiral compounds, including alcohols
Amylose tris(3,5-dimethylphenylcarbamate)Polysaccharide-basedBroad range of chiral compounds, including alcohols
Pirkle-type phasesBrush-typeAromatic compounds, alcohols, amines

Determination of Absolute and Relative Stereochemical Configurations

Once the enantiomers are separated, determining their absolute and relative stereochemical configurations is essential. This involves assigning the (R) or (S) designation to the chiral center at the C-1 position of the indane ring.

Spectroscopic Methods for Stereochemical Assignment (e.g., ECD, VCD)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. nih.gov These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured ECD or VCD spectrum of an enantiomer with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R) or (S) enantiomer), the absolute configuration can be unambiguously assigned. nih.govnih.govresearchgate.netwiley.comscispace.com

Single-Crystal X-ray Diffraction Analysis of Chiral Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. rsc.org This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms. To apply this method to an alcohol like 5-cyclohexyl-1-indanmethanol, it is often necessary to first convert it into a crystalline derivative, for example, by forming an ester with a heavy atom-containing carboxylic acid. The presence of the heavy atom facilitates the determination of the absolute configuration.

Conformational Analysis of the Indane and Cyclohexyl Ring Systems

The five-membered ring of the indane system is not planar and typically adopts an envelope or twisted conformation. The substituents on the ring will preferentially occupy pseudo-axial or pseudo-equatorial positions to minimize steric strain.

The cyclohexyl ring exists predominantly in a chair conformation, which minimizes both angle and torsional strain. The bulky cyclohexyl group can exist in either an axial or equatorial position relative to the indane nucleus, with the equatorial position generally being more stable to avoid unfavorable 1,3-diaxial interactions. Computational methods, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable tools for investigating the conformational preferences and dynamics of these ring systems. nih.govfrontiersin.orgresearchgate.netsemanticscholar.orgnih.gov

Despite a comprehensive search for scientific literature focusing on the chemical compound this compound, no specific research articles or data pertaining to its stereochemical investigations, conformational isomers, or influence on molecular recognition were found.

General principles of stereochemistry and conformational analysis can be applied to hypothesize the behavior of this molecule. The presence of a chiral center at the 1-position of the indan (B1671822) ring and the bulky cyclohexyl substituent at the 5-position would undoubtedly lead to a complex conformational landscape. However, without experimental or computational data from dedicated studies, any detailed discussion would be purely speculative and fall outside the scope of evidence-based scientific reporting.

Similarly, understanding the influence of its conformation on molecular recognition would require specific binding studies with biological targets such as receptors or enzymes. Such studies would elucidate which conformations are active and provide insight into the structure-activity relationship. The absence of any published research in this area makes it impossible to provide a scientifically accurate account.

Therefore, the requested article with detailed research findings and data tables for the specified sections and subsections concerning this compound cannot be generated at this time due to the lack of available scientific information.

Derivatization Strategies and Structure Activity Relationship Sar Studies in in Vitro Systems

Systematic Structural Modifications of the (-)-5-Cyclohexyl-1-indanmethanol Scaffold

The core structure of this compound presents three key regions for chemical exploration: the indane ring system, the cyclohexyl substituent, and the hydroxyl group.

The indane ring, a bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid framework that is amenable to substitution. patsnap.com Studies on derivatives of this scaffold have shown that modifications to the aromatic portion of the indane ring can significantly impact biological activity. For instance, in a series of analogs based on the derivative known as FiVe1, where the hydroxyl group is replaced by a more complex moiety, substitutions on the phenyl ring of the indane system were explored. The introduction of a 3-chloro group was a feature of the parent compound, and its replacement with a methoxy (B1213986) group led to a greater than two-fold improvement in cytotoxic potency against certain cancer cell lines. nih.gov This suggests that the electronic properties and steric bulk of substituents on the indane ring play a crucial role in the molecule's interaction with its biological target.

Further exploration of the indane system has involved the synthesis of various bicyclic heterocyclic analogs to replace the indane core. However, derivatives incorporating quinoline, naphthyridine, or quinazoline (B50416) systems were found to be completely inactive, highlighting a stringent requirement for the specific electronics, dipole moment, and hydrogen bond accepting properties of the original bicyclic system for productive biological engagement. nih.gov

The hydroxyl group at the 1-position of the indane ring is a prime site for chemical modification, offering a handle for introducing a wide variety of functional groups to probe for improved activity and physicochemical properties. In the case of the well-studied derivative FiVe1, this hydroxyl group is replaced with a piperazine (B1678402) ring connected to a substituted cinnoline (B1195905) heterocycle. This significant modification dramatically alters the compound's properties and is central to its biological activity.

Further derivatization of this extended moiety has been a key focus of SAR studies. Modifications on this nitrogen-containing ring system have been explored to enhance properties like solubility and metabolic stability. For example, the introduction of various substituents on the piperazine core, including bridging modifications, resulted in a moderate loss of activity, with potencies remaining within a 5-fold range of the parent compound. nih.gov More impactful were the modifications aimed at improving solubility. The introduction of an ester-containing side chain resulted in a modest improvement in activity but a significant increase in kinetic solubility. The corresponding carboxylic acid derivative showed similar potency to the parent compound but with a vastly improved solubility profile. nih.gov These findings underscore the importance of this position for fine-tuning the pharmacological properties of the scaffold.

Modification Position Observed Effect on Activity/Properties Reference
Methoxy substitutionIndane Ring (position 3 of phenyl)>2-fold improvement in cytotoxicity nih.gov
Replacement of IndaneCore ScaffoldComplete loss of activity with quinoline, naphthyridine, etc. nih.gov
Piperazine substitutionHydroxyl GroupCentral to the activity of FiVe1 nih.gov
Ester side chainPiperazine moietyModest improvement in activity, significant increase in solubility nih.gov
Carboxylic acid side chainPiperazine moietySimilar potency, vastly improved solubility nih.gov

In Vitro Mechanistic Investigations of Biological Target Interactions

Understanding how a compound exerts its effects at a molecular level is crucial for rational drug design. For derivatives of this compound, in vitro studies have begun to shed light on their biological target and mechanism of action.

The primary biological target identified for derivatives of this compound, such as FiVe1, is the type III intermediate filament protein vimentin (B1176767). nih.gov In vitro labeling experiments and mechanism of action studies have indicated that these compounds bind specifically to the rod domain of vimentin. nih.gov This binding event is believed to be the initiating step in a cascade of cellular events.

Compound/Derivative IC50 (HT-1080 cells) Key Feature Reference
FiVe11.6 μMParent derivative nih.gov
Derivative 4e44 nMMethoxy-substituted indane and other modifications nih.gov

While vimentin is not an enzyme in the classical sense with a catalytic active site for substrate turnover, its assembly and disassembly are dynamic processes regulated by phosphorylation, which involves various kinases. The mechanism of action of FiVe1 and its analogs is to promote vimentin disorganization and hyperphosphorylation. nih.gov This suggests that these compounds may not directly inhibit an enzyme but rather modulate the state of vimentin, making it a more susceptible substrate for certain kinases or preventing its proper dephosphorylation.

Detailed in vitro enzyme inhibition kinetic studies, which would typically involve measuring parameters like K_m, V_max, and K_i using purified enzymes (e.g., the kinases that phosphorylate vimentin) and the inhibitor, have not been extensively reported in the public literature for this class of compounds. The primary mechanistic understanding comes from observing the downstream effects in cellular systems, such as the increased phosphorylation of vimentin at specific serine residues. nih.gov Therefore, a detailed elucidation of the catalytic mechanism of inhibition, in terms of classical enzyme kinetics, is an area that warrants further investigation to fully understand the molecular interactions at play.

No Publicly Available Research Data Found for "this compound"

Despite a comprehensive search of scientific databases and publicly available literature, no specific research data could be located for the chemical compound "this compound" pertaining to its derivatization strategies, structure-activity relationships (SAR), receptor agonism or antagonism, or quantitative structure-activity relationship (QSAR) modeling.

The investigation aimed to construct a detailed scientific article based on a provided outline. However, the search for relevant studies on "this compound" across various scientific search engines and chemical databases did not yield any publications that have explored this particular compound in the context of the requested topics. This suggests that "this compound" may not have been a subject of extensive research, or the findings from any such studies are not available in the public domain.

The planned article was to include in-depth sections on:

: This would have detailed the synthesis of various derivatives of the parent compound and analyzed how these structural modifications impact their biological activity in laboratory-based assays.

Receptor Agonism and Antagonism Studies in Cellular Systems: This section was intended to explore the interaction of "this compound" with specific cellular receptors, determining whether it activates (agonism) or blocks (antagonism) their function.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics: This would have focused on the development of computational models to predict the biological activity of related compounds based on their molecular structures. This includes the identification of key molecular features (descriptors) that influence activity and the use of machine learning algorithms to build these predictive models.

Without any foundational research on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. Further research on this specific compound would be required to provide the data necessary for such a detailed analysis.

Theoretical and Computational Chemistry Studies of 5 Cyclohexyl 1 Indanmethanol

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of various molecular properties from first principles. These calculations have been instrumental in understanding the behavior of complex organic molecules.

Prediction of Spectroscopic Properties and Spectral Assignments

Computational chemistry provides a powerful means to predict spectroscopic data, which is invaluable for the characterization of newly synthesized compounds and for the interpretation of experimental spectra. By employing methods such as Density Functional Theory (DFT), it is possible to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules like (-)-5-Cyclohexyl-1-indanmethanol.

For instance, the ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy, aiding in the assignment of complex spectra. The calculated vibrational frequencies from IR spectroscopy simulations can be correlated with experimental data to identify characteristic functional groups and to understand the molecule's vibrational modes. While specific experimental data for this compound is not widely available in the literature, theoretical predictions offer a valuable starting point for its spectroscopic analysis.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data
¹H NMR Complex multiplets in the aromatic, aliphatic, and alcohol regions.
¹³C NMR Distinct signals for aromatic, cyclohexyl, and indane carbons.

Investigation of Reaction Mechanisms and Transition States

Quantum chemical calculations are a cornerstone in the elucidation of reaction mechanisms. rsc.org They allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers. rsc.org For this compound, computational studies can be employed to investigate reactions such as oxidation of the alcohol group or electrophilic aromatic substitution on the indane ring.

By mapping the reaction pathways, chemists can gain a deeper understanding of the factors that control reaction outcomes, such as stereoselectivity and regioselectivity. The ability to model transition states provides critical information about the energy requirements and the geometry of the molecule at the peak of the reaction barrier. rsc.org

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding this relationship. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability.

For this compound, analysis of the HOMO and LUMO can reveal the most likely sites for nucleophilic and electrophilic attack. Reactivity descriptors, such as electrostatic potential maps, can further highlight the electron-rich and electron-poor regions of the molecule, providing a visual guide to its chemical behavior.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Understanding how a molecule interacts with biological targets is fundamental to drug discovery and design. Molecular docking and dynamics simulations are powerful computational tools for studying these interactions. mdpi.comnih.gov

Prediction of Binding Modes and Interaction Energies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. mdpi.comniscpr.res.injapsonline.com For this compound, docking studies can be used to identify potential biological targets and to predict how the molecule might fit into the active site of a receptor.

These simulations can also provide an estimate of the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. nih.gov The results of docking studies can guide the design of new molecules with improved binding properties.

Table 2: Illustrative Molecular Docking Results for this compound

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2) -8.5 TYR-385, ARG-120, SER-530

Note: The data in this table is hypothetical and for illustrative purposes, as specific docking studies on this compound are not available in the public domain.

Characterization of Dynamic Behavior within Biological Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a more dynamic view. mdpi.com MD simulations can be used to study the conformational changes that occur when a ligand binds to a receptor and to analyze the stability of the ligand-receptor complex over time.

For this compound, MD simulations could reveal how the molecule and its target protein adapt to each other upon binding. These simulations can also be used to calculate the free energy of binding, which is a more accurate measure of binding affinity than the scores provided by docking programs.

Computational Design and Virtual Screening of Novel Analogues

The quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles has led to the extensive use of computational methods in drug discovery. For a molecule like this compound, which serves as a scaffold for S1P receptor modulation, in silico techniques are invaluable for designing and evaluating new analogues.

Structure-Based Virtual Screening and Ligand Design

A common workflow for the computational design of new analogues begins with the three-dimensional structure of the target receptor. nih.gov For S1P receptors, several crystal structures are available, which serve as templates for structure-based drug design. biorxiv.orgdrgpcr.com The process typically involves:

Receptor Preparation: The crystal structure of the target S1P receptor is prepared for docking simulations. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site based on known ligand-receptor interactions. nih.gov

Scaffold-Based Analogue Design: Starting with the core structure of this compound, new analogues can be designed by introducing various substituents at different positions. This can be done through techniques like scaffold morphing or bioisosteric replacement to explore new chemical space while retaining key pharmacophoric features.

Molecular Docking: The designed virtual library of analogues is then docked into the prepared receptor binding site. researchgate.netopenmedicinalchemistryjournal.com Docking algorithms predict the preferred binding orientation and conformation of each ligand, and a scoring function estimates the binding affinity. patsnap.com This allows for the rapid screening of thousands of potential compounds. nih.govplos.org

Post-Docking Analysis: The results of the molecular docking are analyzed to identify analogues with favorable predicted binding energies and interactions with key amino acid residues in the binding pocket. This step is crucial for prioritizing compounds for further investigation.

In Silico ADMET Prediction

A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). nih.govdrugpatentwatch.comspringernature.com In silico ADMET prediction is therefore a critical component of the early drug discovery process, helping to filter out compounds that are likely to fail in later stages. nih.govcomputabio.com Various computational models are used to predict properties such as:

Aqueous solubility

Blood-brain barrier permeability

Intestinal absorption

Metabolic stability

Potential for toxicity

By integrating these predictions into the virtual screening workflow, researchers can select analogues that not only have high predicted affinity for the target but also possess drug-like properties.

Representative Data for Virtual Screening of Novel Analogues

The following table represents hypothetical data that would be generated from a computational study on novel analogues of this compound. This data illustrates the multi-parameter optimization approach used in modern drug design, where compounds are evaluated based on a combination of predicted binding affinity and ADMET properties.

Analogue IDModification on Indane ScaffoldDocking Score (kcal/mol)Predicted pKiPredicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier Permeation
BC-001 Addition of a fluoro group to the cyclohexyl ring-9.88.5HighHigh
BC-002 Replacement of the cyclohexyl group with a phenyl group-9.58.2HighMedium
BC-003 Introduction of a methyl-oxadiazole at the 6-position-10.28.9HighLow
BC-004 Bioisosteric replacement of the indane core with an indazole-10.59.1MediumLow
BC-005 Addition of a hydroxyl group to the cyclohexyl ring-9.27.9HighMedium

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. While basic 1D ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, advanced techniques are required to piece together the complete molecular puzzle.

Two-dimensional (2D) NMR experiments correlate signals within the same nucleus type (homonuclear) or between different nuclei (heteronuclear), revealing through-bond and through-space connectivities. For (-)-5-Cyclohexyl-1-indanmethanol, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the proton-proton networks within the indan (B1671822) and cyclohexyl rings, confirming their individual structures. For instance, it would show correlations between the benzylic proton at C1 and the adjacent methylene (B1212753) protons at C2.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for unambiguously assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds away). This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the protons of the cyclohexyl ring to the aromatic carbon it is attached to (C5), definitively linking the two major moieties. It would also help in assigning the quaternary aromatic carbons which are not visible in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment is vital for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY could help establish the relative stereochemistry of the hydroxyl group at C1 with respect to the protons on the indan ring.

A hypothetical table of key 2D NMR correlations for assigning the structure of this compound is presented below.

Proton(s)COSY CorrelationsKey HMBC CorrelationsKey NOESY Correlations
H1 (Indan)H2C2, C3, C7a, C=O (of precursor)H2, H7
H4 (Aromatic)H6C5, C7a, C3aH6
Cyclohexyl ProtonsOther Cyclohexyl ProtonsC5 (Aromatic)Aromatic Protons, Indan Protons

Molecules can pack into different crystal lattices, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties. Solid-State NMR (ssNMR) analyzes molecules in their solid form, providing insights into their packing and intermolecular interactions. For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed. By observing differences in chemical shifts and relaxation times, ssNMR can distinguish between different polymorphic forms and provide information about the hydrogen-bonding network involving the methanol (B129727) group in the solid state.

Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is a destructive technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₁₆H₂₂O), HRMS would distinguish its exact mass from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). Isotopic labeling studies, where atoms like deuterium (B1214612) are incorporated into the molecule, can be used to track reaction mechanisms, and the resulting mass shifts are precisely measured by HRMS.

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. In a typical experiment, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the molecule's structure and stability. The fragmentation pattern is often characteristic of a particular compound class.

For this compound, common fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the alcohol, cleavage of the bond between the indan and cyclohexyl groups, and rearrangements within the indan structure. By analyzing these pathways, one can confirm the connectivity of the molecule.

An illustrative fragmentation table for a related compound, 1-Cyclohexylethanol, is provided below, based on publicly available data. A similar approach would be used for this compound. nist.gov

m/z (Relative Intensity %)Proposed Fragment
110 (15%)[M - H₂O]⁺
95 (100%)[C₇H₁₁]⁺
81 (60%)[C₆H₉]⁺
67 (55%)[C₅H₇]⁺
55 (85%)[C₄H₇]⁺
45 (70%)[C₂H₅O]⁺

Note: This data is for 1-Cyclohexylethanol and serves as an illustrative example of fragmentation analysis. nist.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of particular functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, a strong, broad absorption in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. C-H stretches of the aromatic and aliphatic parts would appear around 2850-3100 cm⁻¹, and the C=C stretching of the aromatic ring would be seen in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. It is often complementary to IR, as some vibrations that are weak in IR are strong in Raman, and vice versa. For this molecule, the symmetric vibrations of the non-polar cyclohexyl and aromatic rings would likely give rise to strong Raman signals.

The table below shows typical IR absorption bands that would be expected for this compound, illustrated with data from the analogous compound Cyclohexanemethanol. nist.gov

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3340O-H StretchAlcohol
~2920C-H StretchAliphatic (Cyclohexyl, Indan)
~2850C-H StretchAliphatic (Cyclohexyl, Indan)
~1450C-H BendAliphatic
~1030C-O StretchAlcohol

Note: The wavenumbers are approximate and based on data for Cyclohexanemethanol for illustrative purposes. nist.gov

Future Research Directions and Interdisciplinary Perspectives

Exploration of Undiscovered In Vitro Biological Activities through High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity against a multitude of targets. For a relatively unexplored compound like (-)-5-Cyclohexyl-1-indanmethanol, HTS represents a powerful tool to uncover its latent therapeutic potential.

Future research in this area would involve screening this compound against a diverse array of biological targets. This could include, but is not limited to, G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. The indan (B1671822) backbone is a privileged scaffold found in various biologically active molecules, suggesting that its derivatives could exhibit a range of effects. For instance, derivatives of the related indandione nucleus have been investigated for anticancer properties. nih.gov

A systematic HTS campaign would likely involve the following steps:

Assay Development: Selection and optimization of a variety of in vitro assays suitable for HTS.

Compound Library Screening: Testing of this compound across these assays.

Hit Identification and Confirmation: Identification of initial "hits" and subsequent confirmation of their activity.

Dose-Response Analysis: Characterization of the potency and efficacy of the confirmed hits.

The data generated from such a screening effort would be invaluable in identifying novel biological activities for this compound and would serve as a launchpad for more focused medicinal chemistry efforts.

Integration of this compound into Complex Molecular Architectures

The chemical structure of this compound makes it an attractive building block for the synthesis of more complex molecules. The hydroxyl group of the indanmethanol core provides a convenient handle for further chemical modification, allowing for its incorporation into larger and more elaborate molecular architectures.

Future research could explore the use of this compound as a chiral starting material or intermediate in the synthesis of:

Novel Pharmaceutical Agents: By functionalizing the hydroxyl group or modifying the aromatic ring, a library of derivatives could be synthesized. These derivatives could then be evaluated for improved biological activity, selectivity, and pharmacokinetic properties. The synthesis of derivatives from lead compounds is a common strategy in drug discovery to enhance potency and bioavailability. nih.gov

Chiral Ligands: The chiral nature of this compound makes it a candidate for development into a chiral ligand for asymmetric catalysis. Such ligands are crucial for the enantioselective synthesis of other chiral molecules.

Functional Materials: The rigid indan scaffold combined with the lipophilic cyclohexyl group could be exploited in the design of new materials, such as liquid crystals or components of organic light-emitting diodes (OLEDs), by incorporating it into polymeric or supramolecular structures.

The ability to integrate this compound into more complex systems opens up a wide range of possibilities for creating novel molecules with tailored properties.

Development of Sustainable and Environmentally Benign Synthesis Methodologies

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The development of sustainable and environmentally benign methods for the synthesis of this compound would be a critical area of future research.

Current synthetic approaches to similar chiral alcohols often rely on methods that may not be ideal from a green chemistry perspective. Future research in this domain should focus on:

Catalytic Asymmetric Synthesis: Developing highly efficient and selective catalytic methods for the enantioselective reduction of the corresponding ketone, 5-cyclohexyl-1-indanone. This would avoid the need for stoichiometric chiral reagents.

Biocatalysis: Exploring the use of enzymes, such as ketoreductases, to perform the asymmetric reduction. Biocatalysis often offers high enantioselectivity under mild reaction conditions in aqueous media.

Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from renewable resources.

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

By focusing on these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, which is crucial for its potential large-scale application.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (-)-5-Cyclohexyl-1-indanmethanol with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis, such as using chiral oxazaborolidine catalysts in ketone reductions . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) can separate enantiomers post-synthesis. Chiral HPLC (e.g., with a cellulose tris(3,5-dimethylphenylcarbamate) column) should be employed to verify enantiopurity, as referenced in analogous cyclohexanol derivative analyses .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity) with X-ray crystallography for absolute configuration determination. For stereochemical confirmation, compare experimental optical rotation values with literature or computational predictions (DFT-based) . Gas chromatography-mass spectrometry (GC-MS) under optimized conditions (e.g., helium carrier gas, 70 eV ionization) can corroborate molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and EU CEN standards for personal protective equipment (PPE), including nitrile gloves, lab coats, and P95 respirators if aerosolization occurs . Store the compound in inert atmospheres (argon or nitrogen) at 2–8°C to prevent oxidation, as inferred from cyclohexanol derivative stability guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., substituting cyclohexyl with adamantyl groups) and validate bioassays across multiple cell lines. Triangulate data via orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to minimize false positives . Use multivariate statistical analysis (e.g., PCA) to identify confounding variables in biological replicates .

Q. What computational strategies are effective for predicting the metabolic pathways of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for potential oxidation sites (e.g., benzylic positions). Combine this with in silico tools like Schrödinger’s Metabolite Predictor or GLORYx for phase I/II metabolism modeling. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) .

Q. How can enantiomeric impurities in this compound impact pharmacological studies, and what thresholds are acceptable?

  • Methodological Answer : Enantiomeric excess (ee) ≥98% is typically required for preclinical studies. Quantify impurities using chiral supercritical fluid chromatography (SFC) with a Chiralpak IG-U column (3 µm, 4.6 × 250 mm) at 40°C and 150 bar CO₂. Correlate impurity levels with off-target effects via kinase profiling assays (e.g., Eurofins KinaseProfiler) .

Q. What experimental designs are optimal for studying the environmental degradation of this compound?

  • Methodological Answer : Simulate environmental conditions using OECD 301B (Ready Biodegradability) and 307 (Soil Degradation) protocols. Analyze degradation products via LC-QTOF-MS with negative ion electrospray ionization. Include abiotic controls (e.g., dark vs. UV light exposure) to differentiate photolytic vs. microbial pathways .

Key Notes

  • Data Limitations : No direct evidence for this compound was found; methodologies are extrapolated from structurally related compounds (e.g., cyclohexanol derivatives) and general best practices.
  • Safety Compliance : Always cross-reference with region-specific regulations (e.g., OSHA, EU REACH) .
  • Analytical Validation : Use NIST-certified reference materials for instrument calibration .

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